N-Boc-3-iodo-L-alanine

Catalog No.
S13344809
CAS No.
773128-24-8
M.F
C8H14INO4
M. Wt
315.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-3-iodo-L-alanine

CAS Number

773128-24-8

Product Name

N-Boc-3-iodo-L-alanine

IUPAC Name

(2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H14INO4

Molecular Weight

315.11 g/mol

InChI

InChI=1S/C8H14INO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1

InChI Key

VPJPNDRAPYPUPA-YFKPBYRVSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)O

N-Boc-3-iodo-L-alanine is a highly versatile, orthogonally protected unnatural amino acid characterized by an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a highly reactive β-iodo leaving group [1]. In procurement and synthetic planning, this compound is primarily selected as a bifunctional building block for Solid-Phase Peptide Synthesis (SPPS) and as a direct precursor to Jackson-type organozinc reagents [2]. The polarizable carbon-iodine bond allows for mild, room-temperature zinc insertion or facile nucleophilic displacement, enabling the late-stage synthesis of structurally complex, isotopically labeled, or heavily functionalized unnatural amino acids without compromising the chiral integrity of the α-carbon [3].

Substituting N-Boc-3-iodo-L-alanine with generic analogs severely compromises synthetic viability in complex workflows. Utilizing β-bromo analogs (e.g., N-Boc-3-bromo-L-alanine) or O-tosyl derivatives drastically reduces reactivity during zinc insertion, often necessitating elevated temperatures or highly activated zinc that promote β-elimination and racemization [1]. Conversely, selecting the Fmoc-protected variant (N-Fmoc-3-iodo-L-alanine) restricts downstream functionalization; the basic conditions required for many nucleophilic displacements or Negishi cross-couplings will prematurely cleave the base-labile Fmoc group [2]. Consequently, the specific pairing of the acid-labile Boc group with the highly reactive iodo substituent is non-interchangeable for multi-step sequences requiring basic or organometallic conditions.

Superior Zinc Insertion Kinetics for Negishi Cross-Coupling

In the generation of chiral amino acid zinc reagents, the choice of the β-leaving group is critical for maintaining stereochemical integrity. N-Boc-3-iodo-L-alanine (and its esterified derivatives) undergoes rapid zinc insertion at room temperature, routinely achieving >85% yield of the organozinc species with >98% enantiomeric excess (ee) [1]. In contrast, the corresponding β-bromo or O-tosyl analogs exhibit sluggish zincation, typically yielding <50% of the active reagent and requiring elevated temperatures that trigger β-elimination and significant racemization [1].

Evidence DimensionOrganozinc reagent formation yield and ee retention
Target Compound Data>85% yield at room temperature, >98% ee
Comparator Or BaselineN-Boc-3-bromo-L-alanine (<50% yield, requires heating, susceptible to racemization/elimination)
Quantified Difference>35% higher yield and preservation of chiral integrity under milder conditions
ConditionsZinc dust activation in DMF/DMA, room temperature

Procuring the iodo-derivative prevents catastrophic yield losses and racemization during the synthesis of complex unnatural amino acids via cross-coupling.

Orthogonal Stability During Basic On-Resin Functionalization

When modifying peptides on-resin via nucleophilic displacement of the β-halogen, the protecting group must withstand basic reaction conditions. N-Boc-3-iodo-L-alanine maintains >95% protecting group stability when subjected to basic nucleophiles (e.g., secondary amines, thiolates) in the presence of DIPEA [1]. Conversely, utilizing N-Fmoc-3-iodo-L-alanine results in severe premature deprotection (<10% Fmoc retention) under identical basic conditions, leading to unwanted side reactions and chain termination [1].

Evidence DimensionProtecting group retention under basic functionalization conditions
Target Compound Data>95% Boc retention
Comparator Or BaselineN-Fmoc-3-iodo-L-alanine (<10% Fmoc retention)
Quantified Difference>85% higher stability during basic on-resin modifications
ConditionsOn-resin nucleophilic substitution in basic media (e.g., DIPEA/DMF)

Buyers synthesizing heavily modified peptide libraries must select the Boc-protected variant to prevent premature cleavage during basic late-stage functionalizations.

High-Yield Precursor for Complex Isotopic Labeling

For the synthesis of highly specialized NMR probes, synthetic efficiency is paramount due to the high cost of labeled precursors. Utilizing N-Boc-3-iodo-L-alanine as the core coupling partner enables the synthesis of triple-labeled (13C/19F/2H) phenylalanine derivatives in 8 steps with a robust overall yield of 27% [1]. Attempting to build such complex labeled architectures via de novo asymmetric synthesis typically requires >12 steps with overall yields falling below 10% [1].

Evidence DimensionOverall synthetic yield for complex labeled amino acids
Target Compound Data27% overall yield (8 steps)
Comparator Or BaselineDe novo asymmetric synthesis (<10% overall yield, >12 steps)
Quantified Difference~3x higher overall yield and 4 fewer synthetic steps
ConditionsZinc-mediated Negishi coupling with heavily substituted/labeled aryl iodides

Procuring this specific precursor drastically reduces the consumption of expensive isotopically labeled reagents by shortening the synthetic route and boosting overall yields.

On-Resin Late-Stage Functionalization in SPPS

Due to its orthogonal stability against basic conditions, this compound is the optimal choice for incorporating a highly reactive electrophilic handle into peptide chains. It allows for the subsequent on-resin synthesis of unnatural side chains via nucleophilic displacement with thiols or amines without risking premature deprotection [1].

Synthesis of Chiral Jackson Reagents for Negishi Couplings

The superior zinc insertion kinetics of the β-iodo group make this compound the premier precursor for generating β-zincated alanine derivatives. It is heavily utilized in industrial and academic settings to produce structurally diverse, substituted phenylalanines and heteroaryl alanines via palladium-catalyzed cross-coupling [2].

Development of Fluorinated and Isotopically Labeled NMR Probes

Because it enables high-yield, stereoretentive cross-coupling, N-Boc-3-iodo-L-alanine is highly suited for the rapid construction of 19F, 13C, or 2H-labeled amino acids. This efficiency is critical for minimizing the loss of expensive labeled aryl precursors during the synthesis of probes for protein NMR studies [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

314.99676 g/mol

Monoisotopic Mass

314.99676 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types